N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide
Description
"N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide" is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position and a cyclohexylacetamide substituent at the C5 position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their bioactivity, particularly as kinase inhibitors and antiproliferative agents . This compound is structurally analogous to EGFR (epidermal growth factor receptor) inhibitors reported in recent studies, though its specific biological profile remains under investigation .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-17(2,3)22-15-13(10-19-22)16(24)21(11-18-15)20-14(23)9-12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYKMQLVOQSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide typically involves multiple steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often starts with the cyclization of appropriate precursors, such as 4-amino-1H-pyrazole and 2,4-dichloropyrimidine, under basic conditions. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as potassium carbonate (K2CO3).
-
Attachment of the Cyclohexylacetamide Moiety: : This step involves the acylation of the pyrazolo[3,4-d]pyrimidine intermediate with cyclohexylacetyl chloride in the presence of a base like triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexylacetamide moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like K2CO3 or TEA.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or thiolated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical modifications and the study of structure-activity relationships.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The pyrazolo[3,4-d]pyrimidine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
Key Structural and Functional Differences
Substituent Effects on Kinase Inhibition :
- The target compound ’s cyclohexylacetamide group may enhance hydrophobic interactions in kinase ATP-binding pockets compared to phenyl or benzylidene groups in analogues like Compound 237 .
- Compound 237 ’s benzylideneacetohydrazide moiety enables stronger hydrogen bonding (e.g., with EGFR’s Lys721), contributing to its submicromolar IC₅₀ .
Metabolic Stability :
- The tert-butyl group in the target compound and 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine reduces oxidative metabolism compared to phenyl-substituted derivatives .
Apoptotic Activity :
- Compounds with acetohydrazide substituents (e.g., 234–237) induce apoptosis via caspase-3 activation, while cyclohexylacetamide derivatives may favor alternative pathways due to steric hindrance .
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide is a compound that belongs to the pyrazolopyrimidine class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The structure of this compound features a pyrazolo[3,4-d]pyrimidine core , which is significant for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving cell membrane permeability. The cyclohexylacetamide moiety may contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.35 g/mol |
| CAS Number | 899995-94-9 |
Research indicates that compounds in the pyrazolopyrimidine family can inhibit specific enzymes and receptors involved in various diseases. The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may interact with enzymes crucial for cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular responses and contributing to its pharmacological profile.
Anticancer Properties
Studies have highlighted the potential of pyrazolopyrimidines in cancer treatment. For instance, a study focusing on similar compounds indicated their ability to inhibit Aldehyde Dehydrogenase 1A (ALDH1A), an enzyme implicated in cancer cell survival and proliferation. This suggests that this compound might exhibit similar anticancer properties through enzyme inhibition mechanisms .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Pyrazolopyrimidines are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. The exact pathways involved would require further investigation through specific bioassays.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the tert-butyl Group : Alkylation reactions using tert-butyl halides are common.
- Amidation : The final step involves coupling with cyclohexanecarboxylic acid derivatives to form the acetamide moiety.
Case Studies and Research Findings
Several studies have explored similar compounds within the pyrazolopyrimidine class:
- A study published in NCBI examined derivatives that inhibited ALDH1A and showed promise in enhancing chemotherapy efficacy against ovarian cancer .
- Another investigation focused on antioxidant activities and acetylcholinesterase inhibition among synthesized β-lactams, indicating diverse biological activities among related structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
